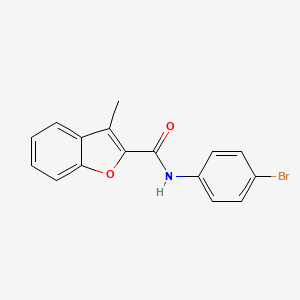
tetramethyl 1,1,2,2-cyclopentanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate, also known as TMCPT, is a chemical compound with the molecular formula C14H20O8. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with electron-rich compounds to form stable complexes. This property makes this compound useful in various chemical reactions, particularly in the synthesis of cyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it is known that this compound is not toxic to cells and does not have any significant effects on living organisms. This makes this compound a safe and useful reagent for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in lab experiments include its ease of synthesis, stability, and versatility in chemical reactions. This compound can be used in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. However, the limitations of using this compound include its high cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. This compound can also be used in the development of new catalysts for chemical reactions. Additionally, this compound can be used in the development of new materials with unique properties, such as polymers and nanoparticles.
Conclusion
This compound is a valuable reagent in scientific research due to its unique properties and applications. Its ease of synthesis, stability, and versatility in chemical reactions make it a valuable tool for organic synthesis and catalysis. While there is limited information on its biochemical and physiological effects, this compound is a safe and useful reagent for scientific research. With its potential applications in the synthesis of new compounds, development of new catalysts, and creation of new materials, this compound holds promise for future scientific research.
Synthesemethoden
The synthesis of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate involves the reaction of dimethyl malonate with cyclopentanone in the presence of a strong base such as sodium hydride. The resulting compound is then treated with methyl iodide to yield this compound. This synthesis method is relatively simple and efficient, making this compound easily accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of cyclic compounds due to its ability to form stable complexes with metal ions. This compound is also used as a catalyst in various chemical reactions, including the Diels-Alder reaction, which is important in the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
tetramethyl cyclopentane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-18-8(14)12(9(15)19-2)6-5-7-13(12,10(16)20-3)11(17)21-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGPUVOBXDRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)

![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)

![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)